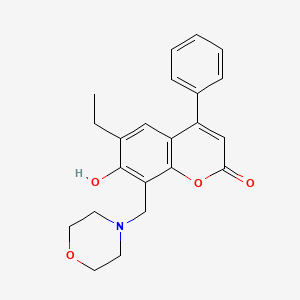

6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one

Beschreibung

6-Ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one is a synthetic 4-phenylcoumarin derivative characterized by a hydroxyl group at position 7, an ethyl substituent at position 6, and a morpholinylmethyl moiety at position 8. This compound belongs to the chromen-2-one (coumarin) family, known for diverse biological activities, including neuroprotective, antimicrobial, and anticancer effects .

Eigenschaften

Molekularformel |

C22H23NO4 |

|---|---|

Molekulargewicht |

365.4 g/mol |

IUPAC-Name |

6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenylchromen-2-one |

InChI |

InChI=1S/C22H23NO4/c1-2-15-12-18-17(16-6-4-3-5-7-16)13-20(24)27-22(18)19(21(15)25)14-23-8-10-26-11-9-23/h3-7,12-13,25H,2,8-11,14H2,1H3 |

InChI-Schlüssel |

HTOGVDLZPALUDT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC(=O)C=C2C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin, ethyl iodide, and morpholine.

Alkylation: The first step involves the alkylation of 4-hydroxycoumarin with ethyl iodide in the presence of a base such as potassium carbonate to form 6-ethyl-4-hydroxycoumarin.

Hydroxylation: The hydroxylation of the 6-ethyl-4-hydroxycoumarin is carried out using a suitable oxidizing agent to introduce the hydroxyl group at the 7th position, yielding 6-ethyl-7-hydroxy-4-hydroxycoumarin.

Morpholinylmethylation: The final step involves the reaction of 6-ethyl-7-hydroxy-4-hydroxycoumarin with morpholine and formaldehyde under acidic conditions to introduce the morpholin-4-ylmethyl group at the 8th position, resulting in the formation of 6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.

Reduction: The chromone ring can be reduced to form dihydrochromone derivatives.

Substitution: The phenyl group at the 4th position can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, or nitrating agents.

Major Products Formed

Oxidation: Formation of 6-ethyl-7-oxo-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one.

Reduction: Formation of 6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2,3-dihydrochromen-2-one.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or modulator.

Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.

Wirkmechanismus

The mechanism of action of 6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes such as kinases or proteases, modulating their activity.

Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of coumarins are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 4-Phenylcoumarin Derivatives

Key Observations:

Substituent Diversity at Position 8: The target compound’s morpholinylmethyl group at position 8 distinguishes it from analogs with acyl (e.g., Compound 4 in M. kunstleri) or simple alkyl groups. Morpholine derivatives are known to enhance solubility and modulate receptor interactions, as seen in antinociceptive triazole-morpholine hybrids . In contrast, prenyl or acyl groups (e.g., Compound 4) contribute to lipophilicity, influencing membrane permeability and neuroprotective efficacy .

Hydroxyl Groups and Bioactivity: The 7-OH group in the target compound is conserved in neuroactive coumarins (e.g., Compound 4), suggesting a role in hydrogen bonding or antioxidant activity. 5,7-Dihydroxy derivatives (e.g., Compound 4 and 5,7-diOH-4-propyl) exhibit enhanced antimicrobial and antitumor activities compared to monohydroxy analogs .

Ethyl vs.

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Functional Comparisons

Notes:

Case Study: Morpholine-Containing Derivatives

Morpholine is a privileged scaffold in medicinal chemistry. In antinociceptive studies, morpholine-linked triazoles (e.g., T-100–T-104) demonstrated dose-dependent pain relief without motor impairment, attributed to morpholine’s interaction with opioid or adrenergic receptors . This supports the hypothesis that the target compound’s morpholinylmethyl group could confer similar advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.